![molecular formula C28H18N2O5 B2851814 3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid CAS No. 733788-39-1](/img/structure/B2851814.png)
3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C28H18N2O5 and its molecular weight is 462.461. The purity is usually 95%.
BenchChem offers high-quality 3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid, due to its complex structure, is involved in various synthetic and chemical research applications. A related compound, 3-Cyano-1-naphthalenecarboxylic acid, serves as an intermediate for the manufacture of tachykinin receptor antagonists. Innovations in synthetic routes for such compounds are crucial for improving efficiency and safety in pharmaceutical manufacturing, as demonstrated by the development of a new route avoiding stoichiometric use of hazardous materials and offering better yield and process advantages (Ashworth et al., 2003).
Advanced Organic Synthesis Techniques
Research in organic synthesis techniques, such as the palladium-catalyzed annulation of alkynes, showcases the potential for creating diverse naphthalene derivatives, including 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These methodologies highlight the flexibility and utility of naphthalene-based compounds in organic chemistry and drug discovery (Tian et al., 2003).
Fluorescence and Biological Assays
The derivatization of amino acids with naphthalene-based compounds for fluorescence studies underlines another significant area of research. These derivatives exhibit strong fluorescence and are useful in biological assays, demonstrating the intersection of organic chemistry and biochemistry in developing novel diagnostic and analytical tools (Frade et al., 2007).
Benzannulation and Polysubstituted Naphthalene Derivatives
The synthesis of functionalized naphthalene derivatives via benzannulation strategies, mediated by iodosylbenzene and BF3·Et2O, exemplifies the ongoing innovations in creating complex aromatic systems. These advancements contribute to the diversification of chemical libraries for pharmaceutical research and development (Gao et al., 2013).
properties
IUPAC Name |
3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O5/c29-17-21(26(31)30-22-11-5-10-20(16-22)27(32)33)15-19-8-2-4-14-25(19)35-28(34)24-13-6-9-18-7-1-3-12-23(18)24/h1-16H,(H,30,31)(H,32,33)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMHMIZPKKCTK-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C(C#N)C(=O)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3/C=C(\C#N)/C(=O)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.